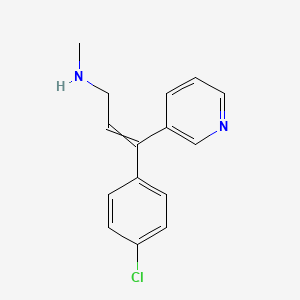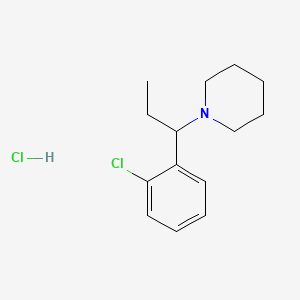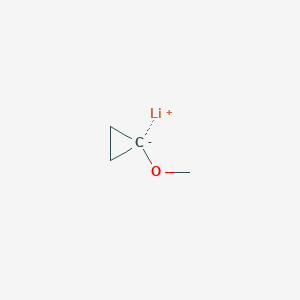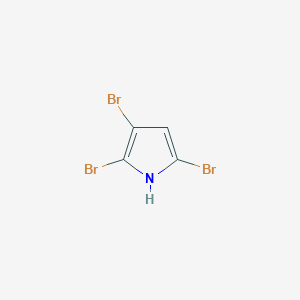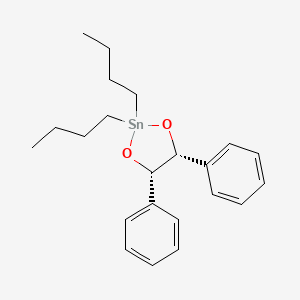
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane is a chiral organotin compound It is characterized by its unique structure, which includes two butyl groups and two phenyl groups attached to a dioxastannolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane typically involves the reaction of dibutyltin oxide with diphenylglycol in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The specific reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While there is limited information on the industrial production methods for this compound, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin compounds.
Reduction: Reduction reactions can convert the compound into different organotin species.
Substitution: The butyl or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in various organic reactions, such as polymerization and cross-coupling reactions.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Biological Studies: The compound’s potential biological activity is of interest in medicinal chemistry, where it may be investigated for its effects on biological systems.
Material Science: It can be used in the development of new materials with unique properties, such as organotin-based polymers.
Wirkmechanismus
The mechanism by which (4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane exerts its effects depends on the specific application. In catalysis, the compound may act by coordinating to substrates and facilitating their transformation through a series of intermediate steps. The molecular targets and pathways involved can vary, but typically involve interactions with other molecules through the tin center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5S)-4,5-Diphenyl-2-oxazolidinone: Another chiral compound with similar structural features, used in organic synthesis.
(4R,5S)-5-Acetylamino-4-diethylcarbamoyl-5,6-dihydro-4H-pyran-2-carboxylic acid: A compound with similar stereochemistry, used in medicinal chemistry.
Uniqueness
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane is unique due to its specific combination of butyl and phenyl groups attached to a dioxastannolane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
79270-40-9 |
|---|---|
Molekularformel |
C22H30O2Sn |
Molekulargewicht |
445.2 g/mol |
IUPAC-Name |
(4R,5S)-2,2-dibutyl-4,5-diphenyl-1,3,2-dioxastannolane |
InChI |
InChI=1S/C14H12O2.2C4H9.Sn/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;2*1-3-4-2;/h1-10,13-14H;2*1,3-4H2,2H3;/q-2;;;+2/t13-,14+;;; |
InChI-Schlüssel |
XFKDOJLLZIITQF-OBJIRFSESA-N |
Isomerische SMILES |
CCCC[Sn]1(O[C@H]([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)CCCC |
Kanonische SMILES |
CCCC[Sn]1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
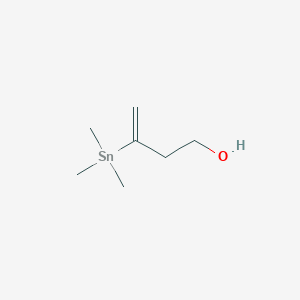
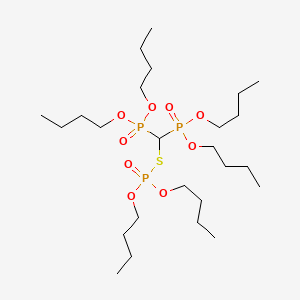

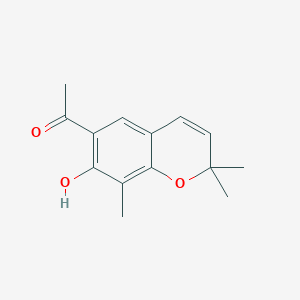
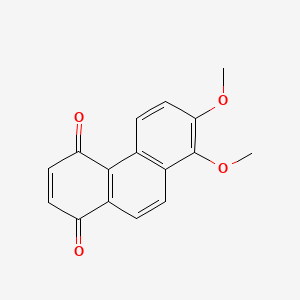
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)

